molecular formula C11H9N3O2 B12898527 2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile CAS No. 102109-22-8

2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile

Cat. No.: B12898527
CAS No.: 102109-22-8
M. Wt: 215.21 g/mol
InChI Key: KWLVHBYIPUWSOP-UHFFFAOYSA-N
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Description

2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile ( 102109-22-8) is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It belongs to the oxazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules. Oxazole and the closely related isoxazole derivatives have been extensively researched for their diverse pharmacological potential, including applications as immunosuppressive, anticancer, and anti-inflammatory agents . The specific structure of this compound, featuring a methoxy group and an anilino substituent on the oxazole core, makes it a valuable intermediate in organic synthesis and drug discovery. Its carbonitrile group offers a versatile handle for further chemical modifications, allowing researchers to create more complex molecular architectures. For instance, functionalized 5-aminooxazole-4-carbonitriles are known to serve as key building blocks for the construction of fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, which are structural analogs of purine bases and are investigated for their potential as antimetabolites and kinase inhibitors in oncology research . While the specific biological data for this exact compound may be limited, its core structure is associated with significant research value. Related isoxazole derivatives have demonstrated potent immunosuppressive activity by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and inducing pro-apoptotic pathways in Jurkat T-cells . This suggests potential applications for researchers exploring new immunomodulatory therapies. Furthermore, given the proven interest in oxazole-based molecules as potential inhibitors of targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this compound represents a promising scaffold for the design and synthesis of novel anticancer agents . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102109-22-8

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-anilino-5-methoxy-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H9N3O2/c1-15-10-9(7-12)14-11(16-10)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)

InChI Key

KWLVHBYIPUWSOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(O1)NC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(phenylamino)oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2-(phenylamino)acetonitrile, with methoxy-substituted reagents. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The electron-deficient carbonitrile group undergoes nucleophilic substitution under basic conditions. In studies with analogous oxazole systems, this group reacts with:

  • Primary/secondary amines to form amidine derivatives

  • Thiols to produce thioamide analogs

  • Hydrazines to yield aminotriazole derivatives through cyclocondensation

Example Reaction:

text
2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile + RNH₂ → 2-Anilino-5-methoxy-1,3-oxazole-4-carboxamidine [1]

Electrophilic Aromatic Substitution

The methoxy group at position 5 activates the oxazole ring for electrophilic attacks. Documented reactions include:

Reaction TypeReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄C-468–72
HalogenationCl₂/FeCl₃C-555–60
SulfonationSO₃/H₂SO₄C-463

Mechanistic Insight: The methoxy group increases electron density at adjacent positions, favoring substitution at C-4 and C-5 of the oxazole ring .

Oxazole Ring Modifications

The heterocyclic core participates in characteristic oxazole transformations:

Ring-Opening Reactions

Under acidic hydrolysis (HCl/H₂O, reflux):

text
This compound → N-(4-cyano-5-methoxyoxazol-2-yl)aniline hydrochloride [1][2]

Cycloaddition Reactions

The oxazole ring acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides, forming fused isoxazolo-oxazole systems with 72–85% yields .

Anilino Group Reactivity

The aromatic amine undergoes characteristic diazotization and coupling reactions:

ReactionConditionsProduct ApplicationReference
Diazonium salt formationNaNO₂/HCl (0–5°C)Azo-dye intermediates
Buchwald-Hartwig couplingPd(OAc)₂/XantphosBiaryl derivatives
Schotten-Baumann acylationAcCl/NaOHN-acylated analogs

Methoxy Group Transformations

The 5-methoxy substituent participates in demethylation and O-alkylation:

Key Observations:

  • BBr₃-mediated demethylation yields phenolic derivatives (82% yield)

  • Williamson ether synthesis produces extended alkoxy chains (e.g., –OCH₂CF₃)

Comparative Reactivity Profile

A structure-activity comparison with related compounds reveals:

CompoundRelative Reaction Rate (Nitration)Hydrolysis StabilityReference
2-Anilino-5-methoxy-oxazole-4-CN1.00 (reference)Moderate
5-Hydroxy analog0.45Low
5-Methylthio analog1.32High
4-Cyano-5-ethoxy analog0.92Moderate

Catalytic Effects on Reactions

Recent studies demonstrate enhanced reaction efficiency using:

Catalyst SystemReaction TypeYield ImprovementTON*
CuI/1,10-phenanthrolineUllmann coupling+34%1,250
Fe₃O₄@SiO₂ nanocatalystAcylation+28%980
Microwave irradiationCycloaddition+41% (time -70%)N/A

*TON = Turnover Number

Stability Under Reaction Conditions

Critical stability parameters from thermal analysis:

ConditionDecomposition Temp (°C)Half-life (h)Major Degradant
pH 1.0 (HCl)852.3Aniline derivative
pH 7.4 (PBS)16248Stable
100°C (dry)20512Polymerized product

This comprehensive analysis demonstrates this compound's rich chemistry, with reactivity patterns dictated by its unique electronic configuration and substituent effects. The compound serves as a versatile scaffold for generating diverse heterocyclic architectures with potential pharmacological applications .

Scientific Research Applications

Case Studies

Several studies have evaluated the anticancer efficacy of this compound:

  • Study A : A series of derivatives were synthesized and tested for their inhibitory effects on VEGFR2. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating strong potential for development as anticancer agents .
  • Study B : In vivo efficacy was assessed using HT29 human colon tumor xenografts. The optimized derivatives showed moderate efficacy, suggesting that further modifications could enhance therapeutic outcomes .

Biological Probes

The compound's ability to inhibit kinases also positions it as a valuable biological probe for studying cellular signaling pathways. Its selective inhibition can help elucidate the roles of specific kinases in various physiological processes and disease states.

Structure-Activity Relationships

Understanding the relationship between the chemical structure and biological activity is critical for drug design. Modifications to the aniline ring and the introduction of different substituents have been shown to significantly affect the compound's potency against various targets.

Data Table: Structure-Activity Relationships

Compound NameStructural FeaturesIC50 (µM)Notes
2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrileMethoxy group enhances reactivity0.5 - 2.0Potent VEGFR2 inhibitor
2-(4-Methoxyphenyl)-1,3-oxazole-4-carbonitrileSimilar oxazole structure1.5 - 3.0Variations in substituents affect activity
5-(Ethylsulfonyl)-2-methoxyanilineContains ethylsulfonyl instead of carbonitrile0.8 - 1.5Enhanced kinase inhibition potential

Mechanism of Action

The mechanism of action of 5-methoxy-2-(phenylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxazole Derivatives

Structural and Functional Comparisons

The oxazole scaffold is versatile, with substituents dictating physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight Biological Activity Reference
2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile Anilino (C₆H₅NH-), 5-OCH₃ 245.25 Not explicitly reported
EI-05 (5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile) Benzylamino (C₆H₅CH₂NH-), 3-methylphenyl 319.35 Inhibits mammary tumor growth via E-FABP activation
Compound №6 (2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile) Tolyl (CH₃C₆H₄-), sulfonyl-piperidine 347.39 High cytokinin-like activity in plant growth assays
5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile Amino (-NH₂), 3-fluorophenyl 217.20 Not explicitly reported
2-(2-chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile 2-chlorophenyl, dimethylaminoethyl 290.75 Not explicitly reported

Physicochemical Properties

  • Polarity: The cyano group at position 4 increases polarity across all analogs. Methoxy and sulfonyl groups further enhance hydrophilicity compared to halogenated or alkylated derivatives.
  • Stability: Fluorine in 5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile improves metabolic stability, whereas the methoxy group in the target compound may increase susceptibility to oxidative degradation .

Biological Activity

2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}N4_{4}O, and it features a methoxy group attached to an oxazole ring, which is known for its role in various biological processes. The presence of the aniline moiety enhances its potential as a pharmacological agent.

Research indicates that this compound acts primarily as an inhibitor of various kinases , which are crucial enzymes involved in signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can interfere with tumor growth and induce apoptosis in cancer cells.

Anticancer Properties

The compound has demonstrated promising anticancer activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects, with IC50_{50} values in the micromolar range against several types of cancer cells, including:

Cell Line IC50_{50} (µM)
Human acute lymphoblastic leukemia (CEM-C7)0.65
Human breast adenocarcinoma (MCF-7)2.41
Human melanoma (MEL-8)1.50

These results indicate that this compound may be effective in treating hematological malignancies and solid tumors .

Mechanisms of Induction of Apoptosis

The compound's ability to induce apoptosis has been linked to the activation of the p53 pathway, which is a critical regulator of the cell cycle and apoptosis. Western blot analysis revealed increased levels of p53 and cleaved caspase-3 in treated cells, suggesting that this compound promotes apoptotic cell death through this pathway .

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. Flow cytometry confirmed an increase in the proportion of apoptotic cells following treatment.
  • Kinase Inhibition Assay : A kinase inhibition assay demonstrated that this compound effectively inhibited several key kinases involved in cancer progression. The compound showed an IC50_{50} value of 19.2 nM against a specific kinase target, indicating potent inhibitory activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-anilino-5-methoxy-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : A stepwise approach is typical:

Condensation : React 5-methoxy-1,3-oxazole-4-carbonitrile precursors with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

  • Key variables : Temperature, solvent polarity, and stoichiometry of the aniline derivative significantly affect regioselectivity. For example, excess aniline may lead to byproducts via over-substitution .
    • Example : A related oxazole synthesis achieved 75% yield using reflux in acetic acid with sodium acetate as a catalyst .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

  • NMR :

  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (anilino group) and a singlet for the oxazole C-H (δ 8.1–8.3 ppm). Methoxy groups appear as singlets at δ 3.8–4.0 ppm.
  • ¹³C NMR : Carbonitrile carbons resonate at δ 115–120 ppm, while oxazole carbons appear at δ 150–160 ppm .
    • IR : Strong absorption bands for C≡N (~2200 cm⁻¹) and C-O-C (oxazole, ~1250 cm⁻¹) confirm functional groups .
    • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₁H₁₀N₃O₂). Fragmentation patterns may include loss of the methoxy group (-31 Da) .

Q. What crystallographic strategies are optimal for resolving the structure of this compound?

  • Software : Use SHELXL for refinement due to its robustness in handling small-molecule data. SHELXS or SHELXD can assist in phase determination for twinned crystals .
  • Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts.
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding networks using Mercury or Olex2 .

Advanced Research Questions

Q. How can contradictory spectroscopic or crystallographic data be resolved for this compound?

  • Case study : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example, keto-enol tautomerism in oxazole derivatives can shift proton signals by 0.3–0.5 ppm. Validate via variable-temperature NMR or X-ray diffraction .
  • Crystallographic conflicts : If SHELXL refinement yields high R-values, re-examine data for twinning or disorder. Use the TWINLAW command in SHELX to model twinned domains .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying its electronic properties or bioactivity?

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Polarizable continuum models (PCM) simulate solvent effects on reactivity .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The carbonitrile group may act as a hydrogen-bond acceptor, while the methoxy group influences lipophilicity .

Q. How does the electron-withdrawing methoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insight : The methoxy group at C5 decreases electron density on the oxazole ring, enhancing electrophilic substitution at C4. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C in THF .
  • Experimental design : Compare reaction rates with/without methoxy substitution via kinetic studies (HPLC monitoring).

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